Dhodh-IN-11 is a novel, potent, and orally available inhibitor of dihydroorotate dehydrogenase (DHODH) []. DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [, , ], which is essential for the production of RNA and DNA []. DHODH is overexpressed in various malignancies, including acute myeloid leukemia (AML) [, ], making it a promising target for anticancer therapy.
Dhodh-IN-11 is classified as a small molecule inhibitor targeting dihydroorotate dehydrogenase. It is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against the enzyme. The compound has been identified through high-throughput screening methods that evaluate its efficacy in inhibiting dihydroorotate dehydrogenase activity.
The synthesis of Dhodh-IN-11 involves several key steps:
The molecular structure of Dhodh-IN-11 features a complex arrangement that is optimized for binding to the active site of dihydroorotate dehydrogenase. Key structural characteristics include:
Crystallographic studies may provide detailed insights into how Dhodh-IN-11 fits within the active site of dihydroorotate dehydrogenase, influencing its inhibitory action.
Dhodh-IN-11 primarily functions through competitive inhibition of dihydroorotate dehydrogenase. The mechanism involves:
This inhibition can lead to downstream effects such as reduced proliferation in rapidly dividing cells, making it a candidate for cancer therapies.
The mechanism by which Dhodh-IN-11 exerts its effects involves several biochemical pathways:
Dhodh-IN-11 exhibits several notable physical and chemical properties:
Dhodh-IN-11 has potential applications in various scientific domains:
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial membrane-associated flavoenzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction couples pyrimidine synthesis to the mitochondrial electron transport chain via ubiquinone, positioning DHODH as a crucial metabolic link between energy metabolism and nucleotide production [1] [7]. The enzyme's catalytic function is indispensable for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, carbohydrate metabolism (UDP-sugars), and phospholipid biosynthesis (CDP-diacylglycerol) [7] [10]. Genetic studies confirm that complete DHODH ablation is embryonically lethal, while hypomorphic mutations cause Miller syndrome—a rare disorder characterized by severe developmental defects—underscoring the enzyme's non-redundant role in cellular metabolism [2] [7]. Unlike normal cells, which can partially compensate through pyrimidine salvage pathways, rapidly proliferating cells (e.g., malignant or activated immune cells) exhibit heightened dependence on de novo synthesis due to their exaggerated nucleotide demands [7] [9].
Cancer cells, particularly those driven by oncogenes like MYCN or KRAS, exhibit marked sensitivity to DHODH inhibition due to their reprogrammed metabolism and increased pyrimidine demand. CRISPR-Cas9 screens across cancer models revealed that small cell lung cancer (SCLC) and acute myeloid leukemia (AML) cells are exceptionally vulnerable to DHODH disruption [3] [7]. Mechanistically, DHODH blockade depletes intracellular UMP pools, triggering a cascade of effects:
Table 1: DHODH Overexpression and Vulnerability in Select Cancers
Cancer Type | DHODH Expression Status | Functional Consequence of Inhibition | Key References |
---|---|---|---|
Esophageal Squamous Cell Carcinoma (ESCC) | Overexpressed | Suppressed proliferation; induced ferroptosis | [7] |
Acute Myeloid Leukemia (AML) | Not mutated/overexpressed | Differentiation; loss of self-renewal capacity | [2] [5] |
Small Cell Lung Cancer (SCLC) | Dependency identified | Reduced viability; tumor growth suppression | [3] |
Neuroblastoma (MYCN-amplified) | Upregulated by MYCN | Synergistic lethality with nucleoside transport blockade | [9] |
Notably, physiological concentrations of extracellular uridine (5–20 µM) can rescue cells from DHODH inhibition by activating salvage pathways via nucleoside transporters (SLC28/29 families). This explains the limited efficacy of early DHODH inhibitors in vivo and highlights the need for combinatorial strategies targeting nucleoside uptake [9].
The therapeutic targeting of DHODH has traversed distinct phases, evolving from autoimmune applications to oncology:
Table 2: Evolution of Key DHODH Inhibitors in Biomedical Research
Inhibitor | Chemical Class | Era | Primary Application | Limitations |
---|---|---|---|---|
Leflunomide | Hydroxyacrylonitrile | 1990s–present | Autoimmune diseases | Low potency; long half-life |
Brequinar sodium | Quinoline carboxylic acid | 1980s–1990s | Solid tumors (clinical trials) | Salvage pathway rescue; PK issues |
Teriflunomide | Hydroxyacrylonitrile | 2000s–present | Multiple sclerosis | Derived from leflunomide |
DHODH-IN-11 | Cyano-oxime leflunomide derivative | 2010s | Research tool | Weak activity; stereochemistry issues |
Table 3: Chemical Profile of DHODH-IN-11
Property | Value |
---|---|
CAS Number | 1263303-95-2 |
Molecular Formula | C~15~H~11~N~3~O~2~ |
Molecular Weight | 265.27 g/mol |
Appearance | Light yellow to yellow solid |
Solubility (DMSO) | 125 mg/mL (471.22 mM) |
Storage Conditions | -20°C, protect from light |
Mechanism | Weak DHODH inhibitor |
pK~a~ | 5.03 |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8